molecular formula C16H22O3 B14689177 Acetic acid;4-phenylcyclooct-4-en-1-ol CAS No. 25090-60-2

Acetic acid;4-phenylcyclooct-4-en-1-ol

Cat. No.: B14689177
CAS No.: 25090-60-2
M. Wt: 262.34 g/mol
InChI Key: SMOOJSCXWGRECO-UHFFFAOYSA-N
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Description

Acetic acid;4-phenylcyclooct-4-en-1-ol is a compound with a unique structure that combines the properties of acetic acid and a phenyl-substituted cyclooctene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-phenylcyclooct-4-en-1-ol typically involves the reaction of cyclooctene with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The final step involves the esterification of the hydroxyl group with acetic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylcyclooct-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CrO3 and KMnO4, reducing agents like LiAlH4, and electrophilic reagents like HNO3 and Br2. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;4-phenylcyclooct-4-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;4-phenylcyclooct-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;4-phenylcyclooct-4-en-1-ol include:

    Cyclooctanol: A simple cyclooctane derivative with a hydroxyl group.

    Phenylcyclooctane: A cyclooctane derivative with a phenyl group.

    Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenyl-substituted cyclooctene structure with an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

25090-60-2

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

acetic acid;4-phenylcyclooct-4-en-1-ol

InChI

InChI=1S/C14H18O.C2H4O2/c15-14-9-5-4-8-13(10-11-14)12-6-2-1-3-7-12;1-2(3)4/h1-3,6-8,14-15H,4-5,9-11H2;1H3,(H,3,4)

InChI Key

SMOOJSCXWGRECO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC=C(CCC(C1)O)C2=CC=CC=C2

Origin of Product

United States

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